5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile
Overview
Description
5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile: is an organic compound with the molecular formula C8H2BrF4N . It is a derivative of benzonitrile, characterized by the presence of bromine, fluorine, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-fluorobenzene and trifluoromethylbenzene.
Reaction Conditions: The reaction is carried out under anhydrous conditions using an organic solvent.
Industrial Production: For industrial-scale production, the reaction is optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the original compound .
Scientific Research Applications
5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of pharmaceuticals.
Medicine: It is explored for its potential use in drug development, particularly in the design of molecules with specific biological targets.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups influences its reactivity and binding affinity to various biological molecules. These interactions can modulate biological pathways, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluorobenzonitrile: Similar in structure but lacks the trifluoromethyl group.
2-Fluoro-5-bromobenzotrifluoride: Contains similar functional groups but differs in the position of the trifluoromethyl group.
Uniqueness
The uniqueness of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-bromo-2-fluoro-3-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF4N/c9-5-1-4(3-14)7(10)6(2-5)8(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQOEVIMYAFFFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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